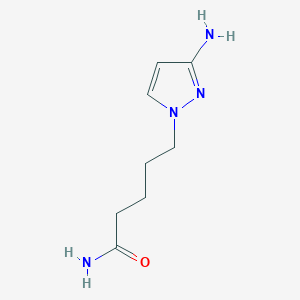

5-(3-Amino-1H-pyrazol-1-yl)pentanamide

Description

5-(3-Amino-1H-pyrazol-1-yl)pentanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position, linked via a pentanamide chain. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the amino group and amphiphilic characteristics due to the pentanamide moiety. The compound’s design allows for versatile interactions with biological targets, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions between pyrazole derivatives and pentanamide precursors under controlled conditions .

Properties

CAS No. |

84545-28-8 |

|---|---|

Molecular Formula |

C8H14N4O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

5-(3-aminopyrazol-1-yl)pentanamide |

InChI |

InChI=1S/C8H14N4O/c9-7-4-6-12(11-7)5-2-1-3-8(10)13/h4,6H,1-3,5H2,(H2,9,11)(H2,10,13) |

InChI Key |

KBWHMHDRPUAGLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1N)CCCCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrazole-Based Derivatives

Several pyrazole-containing analogues share structural similarities with 5-(3-Amino-1H-pyrazol-1-yl)pentanamide but differ in substituents and functional groups:

Thiophene and Imidazole Hybrids

Compounds like BDAB (3,4-diamino-N-(3-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]aminopropyl}benzamide) integrate thienoimidazolone rings instead of pyrazole, altering electronic properties and binding specificity to targets like advanced glycation endproducts (AGEs) .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

- This compound: Exhibits moderate binding to enzymes requiring hydrogen-bond donors but lacks the enhanced selectivity seen in biotinylated derivatives like Biotin-EDA, which leverages biotin’s high affinity for avidin .

- N-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]pentanamide : The nitro group increases electron-withdrawing effects, reducing solubility but improving stability in acidic environments .

Research Findings and Trends

Bioavailability : Substitutions on the pyrazole ring (e.g., bromo, chloro) improve membrane permeability but may reduce aqueous solubility .

Target Engagement: Biotinylated derivatives like Biotin-EDA are prioritized in diagnostic tools, whereas aryl-substituted analogues are explored for CNS targets due to blood-brain barrier penetration .

Stability : THP-protected derivatives (e.g., compound 102 ) demonstrate enhanced metabolic stability in hepatic microsomes .

Preparation Methods

Temperature and Catalysis

Elevating temperatures beyond 70°C degrades the pyrazole ring, while temperatures below 50°C slow kinetics. Catalysts like triethylamine (10 mol%) enhance substitution rates by deprotonating the pyrazole’s NH group.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields. Non-polar solvents (toluene) result in <50% conversion due to poor solubility of intermediates.

Analytical Characterization and Purification Techniques

Spectroscopic Validation

Q & A

Q. Basic Research Focus

- Normal-Phase Chromatography : Effective for initial separation using dichloromethane/ethyl acetate/methanol gradients to remove non-polar byproducts .

- Amine-Phase Chromatography : Critical for resolving amine-containing impurities (e.g., unreacted piperazine derivatives) with hexane/ethyl acetate gradients .

- Preparative HPLC : Recommended for final polishing of hygroscopic intermediates, especially for analogs with quinolinyl substituents .

Which spectroscopic methods are most reliable for confirming the structure of this compound?

Q. Basic Research Focus

- ¹H NMR : Key signals include aromatic protons (δ 7.0–9.0 ppm for quinolinyl groups) and aliphatic protons (δ 2.4–3.5 ppm for pentanamide chains). Coupling constants (e.g., J = 7.44 Hz for CH₂ groups) validate connectivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₀N₄O) and fragments corresponding to pyrazole cleavage .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex analogs with multiple aromatic substituents .

What in vitro assays are suitable for evaluating the dopamine receptor affinity of this compound derivatives?

Q. Advanced Research Focus

- Radioligand Displacement Assays : Use ³H-labeled spiperone or ³H-N-methylspiperone to measure D2/D3 receptor binding in transfected HEK-293 cells. Calculate IC₅₀ values via nonlinear regression .

- Functional cAMP Assays : Monitor Gαi/o-coupled receptor activity using luciferase-based reporters in CHO-K1 cells expressing human D3 receptors .

- Selectivity Profiling : Cross-test against serotonin (5-HT₁A) and adrenergic (α₁) receptors to identify off-target interactions .

How can molecular docking predict the binding mode of this compound analogs to dopamine receptors?

Q. Advanced Research Focus

- Receptor Preparation : Use X-ray structures of D3 receptors (PDB: 3PBL) with optimized protonation states for key residues (e.g., Asp110³·³²) .

- Ligand Parameterization : Assign partial charges via AM1-BCC method and generate conformers with OMEGA software .

- Docking Workflow : Perform Glide SP/XP docking (Schrödinger Suite) with constraints for hydrogen bonding to Ser192⁵·⁴² and π-π stacking with Phe345⁶·⁵² .

What strategies are effective for establishing structure-activity relationships (SAR) in this compound derivatives?

Q. Advanced Research Focus

- Substituent Scanning : Systematically vary arylpiperazine (e.g., 2-CF₃O vs. 3,5-Cl₂) and pyrazole groups to correlate lipophilicity (clogP) with D3 receptor binding (ΔpIC₅₀) .

- Free-Wilson Analysis : Deconstruct contributions of individual moieties (e.g., pentanamide linker length) to activity using QSAR models .

- Metabolic Stability Testing : Assess microsomal clearance (human liver microsomes) to prioritize analogs with t₁/₂ > 30 min .

How should researchers address discrepancies in NMR data between synthetic batches of this compound?

Q. Advanced Research Focus

- Impurity Profiling : Use LC-MS/MS to identify common byproducts (e.g., uncyclized intermediates or oxidized species) .

- Solvent Effects : Repeat NMR in deuterated DMSO to resolve broadening caused by residual trifluoroacetic acid (TFA) from purification .

- Dynamic NMR : Conduct variable-temperature ¹H NMR (25–60°C) to detect rotameric equilibria in flexible pentanamide chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.